molecular formula C21H24F3N5O8S B3108048 Adenosine, N-acetyl-2-[(3,3,3-trifluoropropyl)thio]-, 2',3',5'-triacetate CAS No. 163706-52-3

Adenosine, N-acetyl-2-[(3,3,3-trifluoropropyl)thio]-, 2',3',5'-triacetate

Cat. No.: B3108048
CAS No.: 163706-52-3
M. Wt: 563.5 g/mol
InChI Key: VTLARMXNHDPRLY-NVQRDWNXSA-N
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Description

Adenosine, N-acetyl-2-[(3,3,3-trifluoropropyl)thio]-, 2’,3’,5’-triacetate is a chemical compound with the molecular formula C21H24F3N5O8S and a molecular weight of 563.5 g/mol. This compound is known for its significant biological activity and potential therapeutic applications. It is commonly referred to as a selective inhibitor of glutamate uptake, targeting the excitatory amino acid transporters (EAATs) in the brain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Adenosine, N-acetyl-2-[(3,3,3-trifluoropropyl)thio]-, 2’,3’,5’-triacetate involves multiple steps, starting with the acetylation of adenosineThe final product is obtained after purification and characterization.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as chromatography and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Adenosine, N-acetyl-2-[(3,3,3-trifluoropropyl)thio]-, 2’,3’,5’-triacetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like thiols, amines, or halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted analogs.

Scientific Research Applications

Adenosine, N-acetyl-2-[(3,3,3-trifluoropropyl)thio]-, 2’,3’,5’-triacetate has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Studied for its role in modulating neurotransmitter transport and its potential neuroprotective effects.

    Medicine: Investigated for its therapeutic potential in treating neurological disorders such as epilepsy and neurodegenerative diseases.

    Industry: Utilized in the development of pharmaceuticals and as a chemical intermediate in the synthesis of other biologically active compounds

Mechanism of Action

The compound exerts its effects by selectively inhibiting glutamate uptake through the excitatory amino acid transporters (EAATs) in the brain. This inhibition modulates the levels of glutamate, an important neurotransmitter, thereby influencing synaptic transmission and neuronal excitability. The molecular targets include EAAT1 and EAAT2 transporters, and the pathways involved are related to glutamate homeostasis and neuroprotection.

Comparison with Similar Compounds

Similar Compounds

  • Adenosine, N-acetyl-2-[(3,3,3-trifluoropropyl)thio]-, 2’,3’,5’-triacetate
  • Adenosine, N-acetyl-2-[(3,3,3-trifluoropropyl)thio]-, 2’,3’,5’-triacetate analogs
  • Other adenosine derivatives with similar functional groups

Uniqueness

Adenosine, N-acetyl-2-[(3,3,3-trifluoropropyl)thio]-, 2’,3’,5’-triacetate is unique due to its selective inhibition of glutamate uptake and its potential therapeutic applications in neurological disorders. Its trifluoropropylthio group imparts distinct chemical properties, making it a valuable compound for research and development.

Properties

IUPAC Name

[(2R,3R,4R,5R)-5-[6-acetamido-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]-3,4-diacetyloxyoxolan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F3N5O8S/c1-9(30)26-17-14-18(28-20(27-17)38-6-5-21(22,23)24)29(8-25-14)19-16(36-12(4)33)15(35-11(3)32)13(37-19)7-34-10(2)31/h8,13,15-16,19H,5-7H2,1-4H3,(H,26,27,28,30)/t13-,15-,16-,19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLARMXNHDPRLY-NVQRDWNXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)C3C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F3N5O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901148482
Record name Adenosine, N-acetyl-2-[(3,3,3-trifluoropropyl)thio]-, 2′,3′,5′-triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901148482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

563.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163706-52-3
Record name Adenosine, N-acetyl-2-[(3,3,3-trifluoropropyl)thio]-, 2′,3′,5′-triacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163706-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Adenosine, N-acetyl-2-[(3,3,3-trifluoropropyl)thio]-, 2′,3′,5′-triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901148482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Adenosine, N-acetyl-2-[(3,3,3-trifluoropropyl)thio]-, 2',3',5'-triacetate
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Adenosine, N-acetyl-2-[(3,3,3-trifluoropropyl)thio]-, 2',3',5'-triacetate
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Adenosine, N-acetyl-2-[(3,3,3-trifluoropropyl)thio]-, 2',3',5'-triacetate
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Adenosine, N-acetyl-2-[(3,3,3-trifluoropropyl)thio]-, 2',3',5'-triacetate
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Adenosine, N-acetyl-2-[(3,3,3-trifluoropropyl)thio]-, 2',3',5'-triacetate
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Adenosine, N-acetyl-2-[(3,3,3-trifluoropropyl)thio]-, 2',3',5'-triacetate

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